molecular formula C19H13F2NOS B12607784 5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine CAS No. 877866-88-1

5-[(R)-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine

Cat. No.: B12607784
CAS No.: 877866-88-1
M. Wt: 341.4 g/mol
InChI Key: DLASHKPJUVPKQY-XMMPIXPASA-N
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Description

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a benzenesulfinyl group attached to a pyridine ring, with a difluorophenyl group and an ethenyl linkage, making it a subject of interest in both academic and industrial research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired outcomes .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while reduction could produce different pyridine-based compounds .

Scientific Research Applications

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine involves its interaction with specific molecular targets and pathways. The compound can bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-(2,4-Difluorophenyl)pyridine: A related compound with similar structural features but lacking the benzenesulfinyl group.

    2-(2,4-Difluorophenyl)-5-(trifluoromethyl)pyridine: Another similar compound with a trifluoromethyl group instead of the benzenesulfinyl group.

Uniqueness

5-[®-Benzenesulfinyl]-2-[2-(2,4-difluorophenyl)ethenyl]pyridine is unique due to the presence of the benzenesulfinyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

877866-88-1

Molecular Formula

C19H13F2NOS

Molecular Weight

341.4 g/mol

IUPAC Name

2-[2-(2,4-difluorophenyl)ethenyl]-5-[(R)-phenylsulfinyl]pyridine

InChI

InChI=1S/C19H13F2NOS/c20-15-8-6-14(19(21)12-15)7-9-16-10-11-18(13-22-16)24(23)17-4-2-1-3-5-17/h1-13H/t24-/m1/s1

InChI Key

DLASHKPJUVPKQY-XMMPIXPASA-N

Isomeric SMILES

C1=CC=C(C=C1)[S@@](=O)C2=CN=C(C=C2)C=CC3=C(C=C(C=C3)F)F

Canonical SMILES

C1=CC=C(C=C1)S(=O)C2=CN=C(C=C2)C=CC3=C(C=C(C=C3)F)F

Origin of Product

United States

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